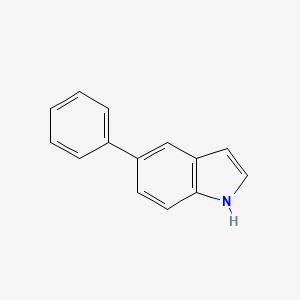

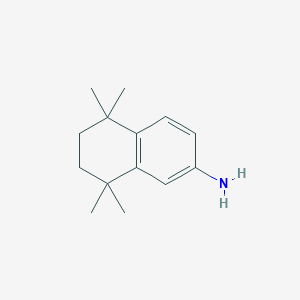

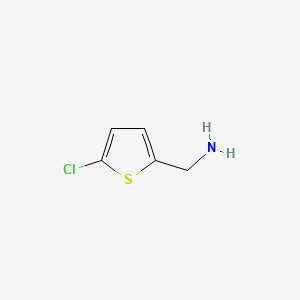

![molecular formula C11H13ClN2 B1354266 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 20522-30-9](/img/structure/B1354266.png)

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) from 2.1 - 5 equiv. and alcoholates of group I of the periodic table (t-BuONa, tBuOK) from 0.05 - 2 equiv. has also been used .Molecular Structure Analysis

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives include the cyclization of Schiff-bases . With carbon disulfide, indole forms the corresponding isothiocyanate undergoing a Friedel ± Crafts cyclization to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-thione .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, including its hydrochloride salt, have been studied extensively for their synthesis methods. These compounds can be synthesized through various approaches, demonstrating the synthetic accessibility of their derivatives. They are of significant interest in medicinal chemistry due to their broad pharmacological activities (Ivashchenko et al., 2010).

Pharmacological Activity

- Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit a wide range of pharmacological activities. They possess antihistamine, neuroleptic, antiarrhythmic, antioxidant, and other properties. Some of these substances are used in medications, with known examples including antihistamine preparations like diazoline and dimebone, and carbidine as a neuroleptic drug (Ivanov et al., 2001).

Novel Synthesis Methods

- New routes for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been developed, focusing on avoiding toxic intermediates like arylhydrazines. These methods involve cyclization of specific imine compounds under various conditions, enhancing the safety and efficiency of the synthesis process (Kovacikova & Štefek, 2014).

Anti-Cancer Applications

- Research has shown that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, particularly their novel derivatives, exhibit significant anti-tumor activity. These compounds have been evaluated against various cancer cell lines, showing moderate to excellent antiproliferative activity. Molecular docking studies and molecular dynamics simulations have been employed to understand their interaction with cancer cell receptors, indicating their potential as anti-cancer agents (Feng et al., 2018).

Neuroprotective Properties

- Some derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been shown to have neuroprotective properties. They have been studied for their potential to interact with neuronal receptorsand influence various neurological pathways. The effects of these compounds on neuronal NMDA receptors, tubulin polymerization, and mitochondrial functions have been explored, providing insights into their potential as neuroprotectors (Sokolov et al., 2016).

Serotonin Antagonism

- A series of tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and found to have high anti-serotonin activity. These compounds were developed by Fischer cyclisation of arylhydrazones of 1-substituted-4-piperidones, and their pharmacological tests in vitro demonstrated significant serotonin antagonistic properties (Cattanach et al., 1968).

Receptor Activity Studies

- New derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and their activity profiles studied on a broad panel of therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Certain compounds were identified as highly active antagonists of various adrenergic and serotonin receptors, contributing to understanding structure-activity relationships in these compounds (Ivachtchenko et al., 2013).

Orientations Futures

The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAOGYKTNRGMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468756 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49735860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

CAS RN |

20522-30-9 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

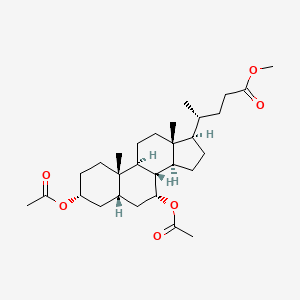

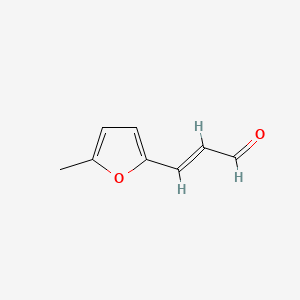

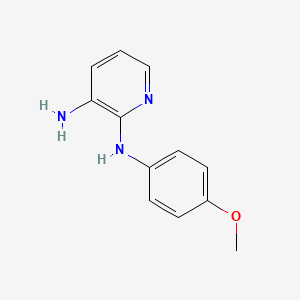

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)